2-(2-Methylpropoxy)benzoic acid 2-(2-Methylpropoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 147578-43-6
VCID: VC2241715
InChI: InChI=1S/C11H14O3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
SMILES: CC(C)COC1=CC=CC=C1C(=O)O
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

2-(2-Methylpropoxy)benzoic acid

CAS No.: 147578-43-6

Cat. No.: VC2241715

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methylpropoxy)benzoic acid - 147578-43-6

Specification

CAS No. 147578-43-6
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 2-(2-methylpropoxy)benzoic acid
Standard InChI InChI=1S/C11H14O3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Standard InChI Key SUSANQWSCSKXPF-UHFFFAOYSA-N
SMILES CC(C)COC1=CC=CC=C1C(=O)O
Canonical SMILES CC(C)COC1=CC=CC=C1C(=O)O

Introduction

Chemical Structure and Properties

2-(2-Methylpropoxy)benzoic acid, identified by CAS number 147578-43-6, is a benzoic acid derivative featuring a 2-methylpropoxy group attached to the ortho position of the benzoic acid ring. This structural arrangement contributes to the compound's distinct chemical behavior and potential applications.

Physical Properties

The physical properties of 2-(2-Methylpropoxy)benzoic acid provide essential information for its identification, handling, and potential applications. The compound's key physical characteristics are summarized in the following table:

PropertyValue
CAS Number147578-43-6
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol
Boiling Point313.257°C at 760 mmHg
Flash Point119.087°C
Exact Mass194.09400
PSA (Polar Surface Area)46.53000

These physical properties suggest that 2-(2-Methylpropoxy)benzoic acid is a relatively stable compound with a high boiling point, which is consistent with other benzoic acid derivatives .

Chemical Identifiers and Structural Information

For comprehensive identification and characterization, various chemical identifiers and structural representations of 2-(2-Methylpropoxy)benzoic acid are presented below:

Identifier TypeValue
IUPAC Name2-(2-methylpropoxy)benzoic acid
Standard InChIInChI=1S/C11H14O3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Standard InChIKeySUSANQWSCSKXPF-UHFFFAOYSA-N
SMILESCC(C)COC1=CC=CC=C1C(=O)O
Canonical SMILESCC(C)COC1=CC=CC=C1C(=O)O
PubChem Compound ID14955524

Synthesis and Preparation

The synthesis of 2-(2-Methylpropoxy)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with 2-methylpropanol in the presence of a suitable catalyst. This process follows standard alkylation chemistry for phenolic compounds.

Analytical Considerations

For researchers working with 2-(2-Methylpropoxy)benzoic acid, several analytical considerations are important to ensure proper identification and characterization of the compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator